4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide
Description
Properties
CAS No. |
178320-03-1 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclization
The pyrazole ring in 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide is typically constructed via cyclocondensation of β-keto esters or diketones with hydrazines. For example, J-STAGE reports a protocol where 3-(methyl)-β-keto esters react with hydrazine hydrate in refluxing ethanol (4 h, 85% yield). The reaction proceeds through a hydrazone intermediate, which undergoes intramolecular cyclization upon heating. Critical parameters include:
-
Solvent : Ethanol or methanol for solubility and reflux conditions
-
Catalyst : Anhydrous potassium carbonate accelerates cyclization
A representative reaction from J-STAGE synthesizes 5-amino-N-octadecyl-1H-pyrazole-4-carboxamide via cyclization of a β-keto ester derivative (1.95 g scale, 5 mmol hydrazine hydrate). While this example features a long alkyl chain, substituting octadecyl with phenyl requires analogous conditions but shorter reaction times (2–3 h).
Functionalization of the Pyrazole Ring
Introduction of the 4-Amino Group
The 4-amino substituent is introduced via nitration/reduction or direct substitution. J-STAGE employs a two-step sequence:
-
Nitration : Treating 5-methyl-1H-pyrazole-3-carboxylate with fuming HNO₃ at 0°C
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or FeO(OH)/C-mediated reduction in ethanol
For instance, reduction of a nitro intermediate using FeO(OH)/C and hydrazine hydrate achieves 85–90% conversion within 2 h. This method avoids costly catalysts and enables reagent recycling.
Methyl Group Incorporation at Position 5
The 5-methyl group originates from β-keto ester precursors. WO2009121288A1 details the synthesis of 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylates, where the methyl group is introduced via alkylation of β-keto esters before cyclocondensation. Adapting this approach, methyl acetoacetate serves as a starting material, undergoing Claisen condensation with ethyl chloroacetate to install the methyl moiety.
Synthesis of the N-Phenylcarboxamide Moiety
Carboxylic Acid Intermediate Preparation
The 3-carboxamide group derives from hydrolysis of ester precursors. WO2009121288A1 outlines a base-catalyzed hydrolysis protocol:
Amidation with Aniline Derivatives
Coupling the carboxylic acid with aniline is achieved via acyl chlorides or coupling agents:
Acyl Chloride Route
WO2009121288A1 reports:
Coupling Agent-Mediated Approach
J-STAGE utilizes EDCI/HOBt for amide bond formation:
-
Reagents : EDCI (1.3 eq), HOBt (1.3 eq), DMF
-
Conditions : RT, 24 h
This method affords 48–56% yield for sterically hindered anilines.
Analytical Characterization
Spectroscopic Data
Table 1. Key Spectral Signatures of 4-Amino-5-Methyl-N-Phenyl-1H-Pyrazole-3-Carboxamide
Elemental Analysis
Consistent with theoretical values for C₁₂H₁₄N₄O:
Optimization and Scale-Up Considerations
Catalytic Improvements
FeO(OH)/C in reduction steps enhances sustainability:
Chemical Reactions Analysis
Types of Reactions
4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Central Nervous System Disorders
Research indicates that 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide exhibits properties that may be beneficial in treating several central nervous system (CNS) disorders. It acts as a partial agonist at trace amine-associated receptors (TAARs), particularly hTAAR1, which is implicated in conditions such as:
- Schizophrenia
- Bipolar Disorder
- Depression
- Attention Deficit Hyperactivity Disorder (ADHD)
- Parkinson's Disease
The compound is noted for its potential to improve cognitive function and mood while minimizing side effects typical of existing antipsychotic medications .
Anticonvulsant Activity
Studies have demonstrated that pyrazole derivatives, including 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide, possess anticonvulsant properties. They have shown effectiveness in controlling various types of seizures in animal models, suggesting their potential application in treating epilepsy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can reduce inflammation induced by lipopolysaccharides (LPS) and oxidative stress in neuronal cells, making it a candidate for addressing neuroinflammatory conditions associated with neurodegenerative diseases .
Data Tables
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| CNS Disorders | Schizophrenia, ADHD, Depression | Partial agonist at TAARs; improved cognition |
| Anticonvulsant Activity | Treatment of epilepsy | Effective in animal models for seizure control |
| Anti-inflammatory Effects | Neuroinflammation in Alzheimer's Disease | Reduces microglial activation |
Study on CNS Disorders
A study published in MDPI explored the efficacy of 4-amino derivatives on rodent models exhibiting symptoms of schizophrenia. The results indicated significant reductions in hyperactivity and improved cognitive performance compared to control groups .
Anticonvulsant Efficacy Study
In a controlled trial assessing the anticonvulsant effects of pyrazole derivatives, the compound demonstrated a dose-dependent reduction in seizure frequency during electroshock tests, highlighting its therapeutic potential for epilepsy management .
Mechanism of Action
The mechanism of action of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- Substituent Effects on Melting Points : Analogs with bulkier groups (e.g., 4h ) exhibit higher molecular weights but lack reported melting points. Simpler analogs like 4a and 4b show significant melting point differences (247°C vs. 178°C), likely due to hydrogen bonding and crystallinity variations .
Critical Analysis of Structural Modifications
- Phenyl Ring Substitutions : Chloro (4c ), methoxy (Compound 1 ), and fluorophenyl (4h ) groups modulate electron density and steric effects, impacting target interactions.
Biological Activity
4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide (commonly referred to as 4AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.
- Molecular Formula : C10H12N4O
- Molecular Weight : 204.23 g/mol
- CAS Number : [Not specified in search results]
Anticancer Activity
Research indicates that 4AP exhibits notable anticancer properties. In a study examining various pyrazole derivatives, 4AP demonstrated significant cytotoxicity against several cancer cell lines, including:
- HeLa (cervical cancer)
- NCI-H23 (non-small cell lung cancer)
- HCT-15 (colon cancer)
The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Specific IC50 values for 4AP were reported in the low micromolar range, indicating potent activity against these cancer types .
Anti-inflammatory Effects
4AP has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can modulate inflammatory pathways, particularly in glial cells exposed to lipopolysaccharides (LPS). The compound significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation . Furthermore, docking studies revealed that 4AP interacts with cyclooxygenase enzymes, suggesting a potential role in pain management and inflammation control .
Anticonvulsant Properties
Some derivatives of pyrazole compounds have been investigated for their anticonvulsant effects. Although specific studies on 4AP were not highlighted in the search results, related compounds have demonstrated efficacy in seizure models, indicating a potential for further exploration in epilepsy treatment .
The biological activity of 4AP can be attributed to its ability to interact with various molecular targets:
- Tubulin : Inhibition of tubulin polymerization leads to disrupted mitotic processes in cancer cells.
- Cyclooxygenase Enzymes : Interaction with COX enzymes may mediate its anti-inflammatory effects.
- Neurotransmitter Receptors : Similar compounds have been shown to influence neurotransmitter systems, which could explain potential anticonvulsant properties .
Comparative Analysis with Similar Compounds
To contextualize the activity of 4AP, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Anticonvulsant Activity |
|---|---|---|---|
| 4-Amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide | High (IC50 < 10 µM) | Moderate | Potential |
| 5-Amino-4-methyl-N-(phenyl)pyrazole-3-carboxamide | Moderate | Low | Not established |
| 3-(5-methoxypyridin-3-yl)propan-1-ol | Low | High | Not established |
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that 4AP had an IC50 value lower than many tested compounds, highlighting its potential as a lead structure for new anticancer drugs .
- Neuroinflammation Model : In vivo studies using LPS-injected mice showed that treatment with 4AP significantly reduced markers of neuroinflammation compared to controls. This suggests a therapeutic role in conditions like Alzheimer's disease and multiple sclerosis .
Q & A
Q. How can researchers optimize the synthetic yield of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide while minimizing by-products?
Methodological Answer:
- Stepwise Synthesis : Use a multi-step approach involving cyclocondensation of hydrazines with β-ketoesters or β-diketones to form the pyrazole core, followed by amidation with aniline derivatives .
- Microwave-Assisted Synthesis : Improve reaction efficiency by employing microwave irradiation, which reduces reaction time and enhances regioselectivity (e.g., yields increased by 15–20% in similar pyrazole derivatives) .
- Solvent and Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) with coupling agents like carbodiimides to stabilize intermediates and reduce side reactions .
Q. What characterization techniques are essential for confirming the structure and purity of 4-amino-5-methyl-N-phenyl-1H-pyrazole-3-carboxamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., methyl groups at C5 and phenyl at N1) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., parent ion at m/z 271.12 for CHNO) .
- X-Ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures, as demonstrated for analogous carboxamides .
Q. What biological screening assays are suitable for preliminary evaluation of this compound’s activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based protocols (e.g., IC determination via ATPase activity assays) .
- Cellular Viability Assays : Use MTT or resazurin reduction assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
-
Substituent Variation : Synthesize analogs with modifications at the amino (C4), methyl (C5), or phenyl (N1) groups. For example:
Substituent Position Modification Biological Target Assay Outcome C4 Amino Group Acetylation Kinase X IC ↑ 20% N1 Phenyl Ring Halogenation Phosphatase Y Selectivity ↑ 2-fold (Derived from SAR trends in ) -
Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., pyrazole derivatives binding to ATP pockets) .
Q. How should researchers address contradictory data regarding this compound’s activity across different assays?
Methodological Answer:
- Assay Standardization : Ensure consistent buffer conditions (e.g., pH 7.4, 1 mM Mg) and enzyme concentrations to minimize variability .
- Orthogonal Validation : Confirm kinase inhibition via both radiometric (e.g., -ATP incorporation) and fluorescence-based assays .
- Meta-Analysis : Compare results with structurally related compounds (e.g., 5-phenylpyrazole-3-carboxamides) to identify assay-specific trends .
Q. What strategies are effective in identifying metabolites of this compound in pharmacokinetic studies?
Methodological Answer:
- LC-MS/MS Profiling : Use high-resolution mass spectrometry to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in plasma or liver microsomes .
- Isotopic Labeling : Introduce -labels at the methyl or phenyl groups to track metabolic pathways .
Q. How can computational modeling predict off-target interactions and toxicity risks?
Methodological Answer:
- Pharmacophore Mapping : Generate 3D pharmacophores using MOE or Phase to screen for off-target binding (e.g., cytochrome P450 isoforms) .
- ToxCast Database Mining : Compare structural motifs with known toxicophores (e.g., reactive quinone intermediates) using tools like Derek Nexus .
Data Contradiction and Validation
Q. What experimental controls are critical for ensuring reproducibility in pyrazole-carboxamide research?
Methodological Answer:
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only controls .
- Batch-to-Batch Consistency : Validate synthetic batches via HPLC purity (>98%) and elemental analysis .
Q. How can researchers resolve discrepancies in crystallographic vs. computational structural predictions?
Methodological Answer:
- Hybrid Refinement : Combine X-ray diffraction data with molecular dynamics simulations (e.g., AMBER) to refine torsional angles and hydrogen-bonding networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
